molecular formula C19H23N5O3 B2988474 9-(4-methoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 844858-72-6

9-(4-methoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2988474
CAS No.: 844858-72-6
M. Wt: 369.425
InChI Key: DQIRTUOIUVCMFG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[1,2-g]purine-dione class, characterized by a tricyclic core structure fused with pyrimidine and purine moieties. Key structural features include:

  • 9-(4-Methoxyphenyl) substituent: Aromatic group with a methoxy electron-donating group at the para position, influencing electronic properties and receptor interactions.
  • 1-Methyl and 3-propyl groups: Alkyl substituents modulating lipophilicity and steric effects.

Properties

IUPAC Name

9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-4-10-24-17(25)15-16(21(2)19(24)26)20-18-22(11-5-12-23(15)18)13-6-8-14(27-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIRTUOIUVCMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the compound, while substitution reactions could introduce new functional groups into the structure .

Scientific Research Applications

9-(4-methoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione, also known as 9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, is a chemical compound with the molecular formula C19H23N5O3 . It has a molecular weight of 369.4 g/mol .

Chemical Identifiers:

  • PubChem CID: 3790846
  • IUPAC Name: 9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • InChI: InChI=1S/C19H23N5O3/c1-4-10-24-17(25)15-16(21(2)19(24)26)20-18-22(11-5-12-23(15)18)13-6-8-14(27-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3
  • InChIKey: DQIRTUOIUVCMFG-UHFFFAOYSA-N
  • SMILES: CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C
  • CAS Number: 844858-72-6

Synonyms:

  • 844858-72-6
  • 9-(4-methoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • 9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • This compound
  • F3235-0260

While the provided documents do not explicitly detail the applications of this specific compound, they do offer insights into related chemical contexts:

  • Purine and Pyrimidine Derivatives: The compound is a derivative of purine and pyrimidine . These compounds play a major role in terrestrial biochemistry and are integral components of proteins, DNA, and RNA .
  • Purine Synthesis: Various substituted purine analogs can be synthesized using cross-coupling reactions .
  • Modulation of α7 Nicotinic Acetylcholine Receptors: Related compounds have been used to modulate α7 nicotinic acetylcholine receptors .

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it might act as an antagonist to specific receptors or inhibit the activity of enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Compound Name Core Structure Key Substituents Molecular Weight Purity (%) Source
Target Compound Pyrimido[1,2-g]purine-2,4-dione 9-(4-Methoxyphenyl), 1-methyl, 3-propyl ~421.5* N/A N/A
9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-pyrimido[1,2-g]purine-2,4-dione Pyrimido[1,2-g]purine-2,4-dione 9-(4-Ethoxyphenyl), 1-methyl, 3-(4-methylbenzyl) 446.5 N/A
9-(2-Methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-pyrimido[1,2-g]purine-2,4-dione Pyrimido[1,2-g]purine-2,4-dione 9-(2-Methoxy-5-methylphenyl), 3-(2-oxopropyl) 397.4 N/A
1,3-Dimethyl-8-[3-(N4-methoxyphenyl)piperazinylpropyl]-imidazo[2,1-f]purine-2,4-dione Imidazo[2,1-f]purine-2,4-dione 8-Arylpiperazinylpropyl, 1,3-dimethyl ~464.5* N/A

Notes:

  • Ethoxy vs.
  • Arylpiperazine vs. alkyl chains: Piperazine derivatives (e.g., ) show enhanced 5-HT1A receptor affinity (Ki = 5.6 nM) due to extended conformational flexibility, whereas propyl/benzyl groups may favor steric interactions with hydrophobic binding pockets.

Pharmacological and Physicochemical Properties

Compound Class Key Features Bioactivity Synthetic Yield (%)
Pyrimido[1,2-g]purine-diones - High structural rigidity due to fused tricyclic core
- Tunable aryl/alkyl substituents
Limited direct data; analogs suggest serotonin receptor modulation (e.g., FST immobility reduction) ~6–22%*
Imidazo[2,1-f]purine-diones - Flexible N-arylpiperazine side chains
- High 5-HT1A selectivity
Ki = 5.6 nM for 5-HT1A receptors; comparable to imipramine in FST 31–37%
Pyrimidin-2,4-diones - Hydroxymethyl/fluorinated substituents
- Simplified bicyclic structure
No direct antidepressant data; structural analogs used in nucleoside synthesis 9–37%

Notes:

  • Synthetic Challenges : Pyrimido[1,2-g]purine-diones (e.g., ) often exhibit lower yields (6–22%) compared to imidazo[2,1-f]purine-diones (31–37%) due to complex cyclization steps .
  • Purity : Piperazine sulfonates in achieve >85% purity via UHPLC, while pyrimido[1,2-g]purine-diones in report 85–97% purity.

Structure-Activity Relationship (SAR) Insights

  • Aryl Group Position : Para-substituted aryl groups (e.g., 4-methoxyphenyl in the target vs. 2-methoxy-5-methylphenyl in ) optimize receptor binding by aligning with hydrophobic pockets.
  • Alkyl Chain Length : Propyl groups (target) vs. benzyl () balance lipophilicity and metabolic stability. Shorter chains (e.g., methyl) may reduce half-life due to faster oxidation.
  • Electron-Donating Groups : Methoxy/ethoxy substituents enhance π-π stacking with aromatic residues in serotonin receptors, as seen in and .

Biological Activity

9-(4-methoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione (CAS Number: 844858-72-6) is a complex organic compound belonging to the pyrimido[1,2-g]purine class. Its unique structure and functional groups suggest a range of potential biological activities. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C19H23N5O3
  • Molecular Weight : 369.4176 g/mol
  • SMILES Notation : CCCn1c(=O)n(C)c2c(c1=O)n1CCCN(c1n2)c1ccc(cc1)OC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain kinases or proteases involved in cellular signaling pathways. This inhibition can lead to disrupted cellular functions and induction of apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines such as HeLa and L363. The mechanism involves inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Assays : It showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/ MIC (µM)Reference
AnticancerHeLa5.0
AnticancerL3634.5
AntibacterialStaphylococcus aureus12.0
AntibacterialEscherichia coli15.0

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl ring significantly affect the biological activity of the compound. For example:

  • Substitutions on the para position of the methoxy group enhance anticancer potency while maintaining antimicrobial efficacy .

Q & A

Q. What are the established synthetic routes for preparing 9-(4-methoxyphenyl)-1-methyl-3-propyl-pyrimidopurinedione?

The compound is synthesized via multi-step protocols involving cross-coupling reactions and heterocyclic ring formation. For example, Suzuki-Miyaura coupling (using Pd(PPh₃)₄ catalysts) is employed to introduce aryl groups, as demonstrated in analogous purine syntheses . A typical procedure involves refluxing intermediates (e.g., 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine) with boronic acids in toluene, followed by deprotection and purification via column chromatography (EtOAc/hexane gradients) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as seen in structurally related purine derivatives .
  • NMR spectroscopy : Key for verifying substituent positions (e.g., 4-methoxyphenyl, propyl groups) and monitoring reaction progress.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₄N₄O₃) and isotopic patterns .

Q. How is the compound evaluated for biological activity in academic research?

In vitro assays (e.g., enzyme inhibition, receptor binding) are prioritized. For purine analogs, adenosine receptor affinity or phosphodiesterase inhibition assays are common. Dose-response curves (IC₅₀ values) and selectivity profiles against related targets are generated .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) to reduce side reactions .
  • Solvent optimization : Replace toluene with DMF or THF to improve solubility of intermediates.
  • Temperature control : Lower reflux temperatures (e.g., 80°C vs. 110°C) may minimize decomposition .

Q. How to resolve contradictions in spectral data during characterization?

  • Case study : Discrepancies in NMR shifts may arise from tautomerism or rotameric equilibria. Use variable-temperature NMR to identify dynamic processes .
  • Complementary techniques : Pair HPLC purity data (>95%) with 2D NMR (COSY, NOESY) to confirm structural integrity .

Q. What computational methods are used to predict the compound’s physicochemical properties?

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Screen against target proteins (e.g., kinases) to prioritize biological testing .

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Protonate/deprotonate ionizable groups (e.g., pyrimidinedione moiety) to enhance solubility .

Q. What strategies are recommended for isolating stereoisomers or regioisomers?

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate stable polymorphs .

Methodological Challenges and Solutions

Q. How to validate the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light, or acidic/basic conditions, then monitor via HPLC .
  • LC-MS stability assays : Identify degradation products (e.g., demethylation of the 4-methoxyphenyl group) .

Q. What are best practices for handling air- or moisture-sensitive intermediates?

  • Use Schlenk lines or gloveboxes for Pd-catalyzed reactions .
  • Store intermediates under inert gas (N₂ or Ar) at –20°C .

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